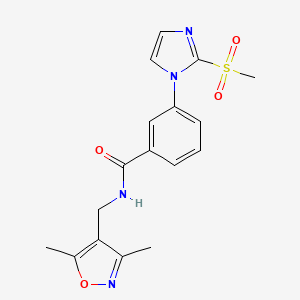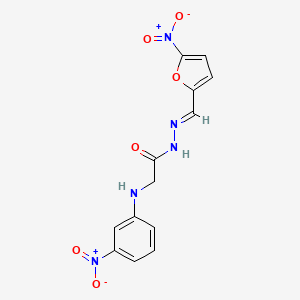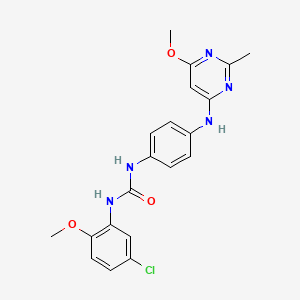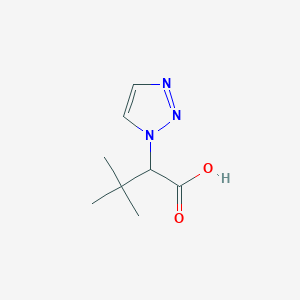
3,3-Dimethyl-2-(triazol-1-yl)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3,3-Dimethyl-2-(triazol-1-yl)butanoic acid” is a chemical compound with the CAS Number: 1690861-25-6 . It has a molecular weight of 199.21 . The IUPAC name for this compound is 2-(3-hydroxy-4H-1,2,4-triazol-4-yl)-3,3-dimethylbutanoic acid .
Synthesis Analysis
The synthesis of similar triazole compounds involves a Cu (I) catalyzed [3+2] dipolar cycloaddition between N-substituted (prop-2-yn-1-yl)amines and benzyl 2-azidoacetates .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using different spectral techniques .科学的研究の応用
Synthetic Routes and Applications
3,3-Dimethyl-2-(triazol-1-yl)butanoic acid, as a derivative of 1,2,3-triazoles, has diverse applications in scientific research, particularly in drug discovery, bioconjugation, material science, and organic synthesis. The synthetic routes for creating 1,4-disubstituted 1,2,3-triazoles, which include copper-catalyzed azide-alkyne cycloaddition, have been pivotal for developing pharmaceuticals and materials with enhanced biological activities and functionalities. This approach has led to the creation of compounds with significant dipole moments, facilitating interactions with biological targets through hydrogen bonding and dipole-dipole interactions (Kaushik et al., 2019).
Anticancer Potential
The structure of 1,2,3-triazoles, closely related to this compound, is instrumental in the synthesis of hybrids with potential anticancer activities. These compounds, by merging with other pharmacophores, have shown promise in drug-resistant cancer treatments. The exploration of 1,2,3-triazole-containing hybrids emphasizes the compound's role in developing novel therapeutics for combating cancer, showcasing its significant impact on medicinal chemistry (Xu, Zhao, & Liu, 2019).
Corrosion Inhibition for Metal Surfaces
In addition to pharmaceutical applications, this compound derivatives, specifically 1,2,3-triazole derivatives, have been used as corrosion inhibitors for metals and alloys. Their regioselective preparation under copper-catalyzed conditions leads to environmentally friendly and efficient corrosion inhibitors in acidic media. The 1,2,3-triazoles serve as a protective layer for steels, copper, iron, aluminum, and their alloys, demonstrating the compound's versatility beyond medicinal applications into materials science (Hrimla et al., 2021).
Eco-friendly Synthesis Advances
The development of eco-friendly procedures for the synthesis of 1,2,3-triazoles, akin to this compound, underscores the environmental benefits of utilizing renewable resources and less hazardous catalysts. Recent methodologies involve microwave irradiation and the use of sustainable catalysts, highlighting the shift towards greener synthetic approaches. These advances not only provide high yields and shorter reaction times but also align with the principles of green chemistry, emphasizing the importance of sustainable practices in chemical synthesis (de Souza et al., 2019).
作用機序
Target of Action
Similar triazole compounds have been found to interact with a variety of enzymes and receptors in biological systems .
Mode of Action
Triazole compounds are known for their ability to exert diverse weak interactions such as coordination, hydrogen bonds, ion-dipole, cation-π, π-π stacking, hydrophobic effect, and van der Waals force . These interactions allow triazole derivatives to bind with various enzymes and receptors in biological systems .
Biochemical Pathways
It’s worth noting that similar triazole compounds have been found to inhibit the biosynthesis of gibberellin, a plant hormone .
Result of Action
Similar triazole compounds have been found to exhibit broad biological activities in both agrichemistry and pharmacological chemistry .
特性
IUPAC Name |
3,3-dimethyl-2-(triazol-1-yl)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c1-8(2,3)6(7(12)13)11-5-4-9-10-11/h4-6H,1-3H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAQULLZNXWTZHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)O)N1C=CN=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2028375-31-5 |
Source


|
| Record name | 3,3-dimethyl-2-(1H-1,2,3-triazol-1-yl)butanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(2,4-Dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]methanamine](/img/structure/B2583887.png)
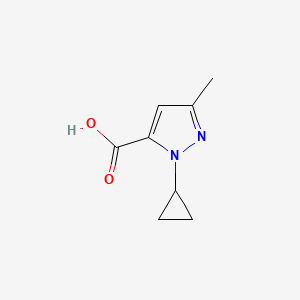
![4-(dipropylsulfamoyl)-N-[5-[(methylthio)methyl]-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2583891.png)

![2-[5-[2-(2,5-dimethoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2583896.png)
![(2R,3S)-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-3-methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid](/img/structure/B2583897.png)
![Methyl 4-[[2-[[4-amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2583898.png)
![2-[(5-chloro-2-acetamidophenyl)amino]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2583899.png)
![6-benzyl-2,5-dimethyl-3-phenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2583900.png)
![1-((1-Methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2583901.png)

